Home > Products > Screening Compounds P105599 > GSK-3beta inhibitor 3
GSK-3beta inhibitor 3 -

GSK-3beta inhibitor 3

Catalog Number: EVT-8312447
CAS Number:
Molecular Formula: C18H14FNO2S
Molecular Weight: 327.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Glycogen synthase kinase-3 beta inhibitor 3 is a chemical compound that targets glycogen synthase kinase-3 beta, an enzyme involved in various cellular processes, including metabolism, cell signaling, and apoptosis. Glycogen synthase kinase-3 beta is implicated in multiple diseases such as diabetes, Alzheimer's disease, bipolar disorder, and cancer. The inhibition of this enzyme has therapeutic potential due to its role in regulating key signaling pathways.

Source and Classification

Glycogen synthase kinase-3 beta inhibitor 3 is classified as a small-molecule inhibitor. It is derived from a series of synthetic compounds designed to selectively inhibit the activity of glycogen synthase kinase-3 beta. The compound is part of a broader category of glycogen synthase kinase-3 inhibitors that have been developed for research and therapeutic applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of glycogen synthase kinase-3 beta inhibitor 3 typically involves several steps:

  1. Starting Materials: The synthesis begins with readily available chemical precursors that are selected based on the desired molecular structure of the inhibitor.
  2. Reactions: Common reactions used in the synthesis include condensation reactions, cyclization, and functional group modifications (e.g., alkylation or acylation).
  3. Purification: After the synthesis, the product is purified using techniques such as chromatography to isolate the desired compound from by-products and unreacted materials.
  4. Characterization: The final product is characterized using spectroscopic methods (e.g., nuclear magnetic resonance spectroscopy, mass spectrometry) to confirm its structure and purity.
Molecular Structure Analysis

Structure and Data

The molecular structure of glycogen synthase kinase-3 beta inhibitor 3 can be described as follows:

  • Molecular Formula: C₁₈H₁₉N₃O₄S
  • Molecular Weight: Approximately 373.42 g/mol
  • Structural Features: The compound typically contains a core structure that includes a sulfonamide group, aromatic rings, and amine functionalities that contribute to its binding affinity for glycogen synthase kinase-3 beta.

The three-dimensional conformation of the molecule plays a critical role in its interaction with the target enzyme.

Chemical Reactions Analysis

Reactions and Technical Details

Glycogen synthase kinase-3 beta inhibitor 3 undergoes specific chemical reactions that facilitate its mechanism of action:

  1. Binding Mechanism: The inhibitor binds to the active site of glycogen synthase kinase-3 beta, preventing substrate phosphorylation.
  2. Inhibition Type: It acts as a competitive inhibitor, meaning it competes with natural substrates for binding to the enzyme.
  3. Kinetic Studies: Enzyme kinetics studies demonstrate how variations in inhibitor concentration affect the activity of glycogen synthase kinase-3 beta.
Mechanism of Action

Process and Data

The mechanism of action for glycogen synthase kinase-3 beta inhibitor 3 involves several key steps:

  1. Enzyme Inhibition: By binding to glycogen synthase kinase-3 beta, the inhibitor disrupts its ability to phosphorylate serine and threonine residues on target proteins.
  2. Signaling Pathway Modulation: This inhibition leads to altered signaling pathways associated with glucose metabolism, cell proliferation, and apoptosis.
  3. Therapeutic Effects: Inhibition of glycogen synthase kinase-3 beta has been linked to improved outcomes in conditions like type 2 diabetes and certain cancers by promoting cellular survival and enhancing insulin signaling.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Glycogen synthase kinase-3 beta inhibitor 3 exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for determining the suitability of the compound for various experimental protocols and therapeutic applications.

Applications

Scientific Uses

Glycogen synthase kinase-3 beta inhibitor 3 has several important applications in scientific research:

  1. Therapeutic Research: Investigated for its potential use in treating conditions like type 2 diabetes by enhancing insulin sensitivity.
  2. Cancer Studies: Explored for its ability to induce apoptosis in cancer cells by inhibiting glycogen synthase kinase-3 beta activity.
  3. Neuroscience Research: Studied for its effects on neurodegenerative diseases where glycogen synthase kinase-3 beta plays a role in neuronal survival.
Introduction to Glycogen Synthase Kinase-3β as a Therapeutic Target

Role of Glycogen Synthase Kinase-3β in Cellular Signaling and Disease Pathogenesis

Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase that serves as a critical regulatory node in cellular signaling. Unlike most kinases, GSK-3β is constitutively active in resting cells and undergoes inhibition in response to extracellular stimuli such as insulin, growth factors, or Wnt ligands. This kinase phosphorylates over 100 substrates, including transcription factors, metabolic enzymes, and structural proteins, enabling it to modulate processes ranging from glycogen metabolism to gene transcription and apoptosis [2] [8]. Its activity is regulated through multiple mechanisms, including inhibitory phosphorylation at Serine⁹ (by Akt and other kinases), activating phosphorylation at Tyrosine²¹⁶, subcellular localization, and assembly into protein complexes like the β-catenin destruction complex [4] [8].

Table 1: Key Signaling Pathways Regulated by Glycogen Synthase Kinase-3β

PathwayUpstream RegulatorsDownstream TargetsBiological Outcome
Wnt/β-cateninWnt ligands, Disheveledβ-catenin, AxinCell proliferation, differentiation
PI3K/AktInsulin, IGF-1, Growth factorsGlycogen synthase, mTORC1Metabolism, cell survival
NF-κBTNF-α, TLR ligandsIκB, XIAPInflammation, anti-apoptosis
HedgehogSonic hedgehogGli transcription factorsEmbryonic development, oncogenesis

Molecular Mechanisms of Substrate Selectivity

A distinctive feature of Glycogen Synthase Kinase-3β is its reliance on substrate "priming," where a prior phosphorylation event (by kinases like casein kinase 2) creates a docking site for Glycogen Synthase Kinase-3β. This allows sequential phosphorylation of residues spaced four amino acids apart (e.g., S/T-X-X-X-S/T-P). The N-terminal domain of Glycogen Synthase Kinase-3β contains a pseudosubstrate segment that autoinhibits substrate binding when phosphorylated at Serine⁹, providing a mechanism for rapid pathway-specific regulation [8] [4]. Dysregulation of this process—through mutations, oxidative stress, or aberrant kinase activity—disrupts cellular homeostasis. For example, unopposed Glycogen Synthase Kinase-3β activity hyperphosphorylates tau in Alzheimer’s disease and sustains NF-κB-mediated survival pathways in cancer [4] [7].

Table 2: Regulatory Phosphorylation Sites of Glycogen Synthase Kinase-3β

ResidueModifying EnzymeFunctional ConsequenceDisease Association
Serine⁹Akt, PKC, PKAInhibition of kinase activityCancer, diabetes
Tyrosine²¹⁶Fyn, Pyk2Enhanced kinase activityNeurodegeneration
Serine³⁸⁹p38 MAPKContext-dependent inhibitionCardiac remodeling

Pathogenic Consequences of Dysregulation

In oncology, Glycogen Synthase Kinase-3β acts paradoxically: it suppresses tumorigenesis by degrading β-catenin in some contexts but promotes survival in others. Pancreatic ductal adenocarcinoma exhibits Glycogen Synthase Kinase-3β overexpression driven by oncogenic KRas, which transcriptionally upregulates Glycogen Synthase Kinase-3β via MAPK/ETS signaling. This sustains proliferation through NF-κB activation and chemoresistance via DNA damage response pathways [3] [9]. In soft tissue sarcomas, high Glycogen Synthase Kinase-3β expression correlates with metastatic relapse and poor prognosis, where it inhibits apoptosis by maintaining XIAP expression [7].

In neurological disorders, Glycogen Synthase Kinase-3β hyperactivity is a hallmark of Alzheimer’s disease. It phosphorylates tau at pathological epitopes (e.g., PHF-1), leading to neurofibrillary tangle formation, and accelerates amyloid-β production by activating γ-secretase. In Parkinson’s disease, Glycogen Synthase Kinase-3β induces dopaminergic neuron loss by exacerbating mitochondrial dysfunction, oxidative stress, and NLRP3 inflammasome activation [4] [5] [8]. Neuroinflammation is further amplified through Glycogen Synthase Kinase-3β-mediated microglial activation and pro-inflammatory cytokine release [6].

Table 3: Disease-Specific Mechanisms of Glycogen Synthase Kinase-3β Dysregulation

DiseaseMechanism of Glycogen Synthase Kinase-3β InvolvementKey Effectors
Pancreatic cancerKRas-driven overexpression → NF-κB activation → ChemoresistanceXIAP, Bcl-2
Alzheimer’s diseaseTau hyperphosphorylation → Neurofibrillary tangles; APP processing → Aβ plaquesPHF-tau, γ-secretase
Parkinson’s diseaseMitochondrial dysfunction → Oxidative stress → Dopaminergic neuron deathNLRP3, α-synuclein
Soft tissue sarcomaOverexpression → Suppression of apoptosis → MetastasisXIAP, NF-κB

Rationale for Targeting Glycogen Synthase Kinase-3β in Oncological and Neurological Disorders

The pleiotropic role of Glycogen Synthase Kinase-3β in disease pathogenesis makes it a compelling therapeutic target. In oncology, Glycogen Synthase Kinase-3β inhibition disrupts pro-survival signaling cascades. For example, in pancreatic cancer, Glycogen Synthase Kinase-3β sustains NF-κB activity by phosphorylating and activating IκB kinase, thereby upregulating anti-apoptotic proteins like XIAP and Bcl-2. Inhibition synergizes with chemotherapy by suppressing DNA damage repair mechanisms [3] [9]. Similarly, in sarcomas, Glycogen Synthase Kinase-3β inhibitors like 9-ING-41 potentiate doxorubicin efficacy by downregulating XIAP and inducing caspase-mediated apoptosis [7].

In neurological contexts, Glycogen Synthase Kinase-3β inhibition corrects multiple pathological processes:

  • Proteinopathies: Reducing tau and α-synuclein hyperphosphorylation.
  • Neuroinflammation: Suppressing microglial activation and interleukin production.
  • Synaptic plasticity: Restoring brain-derived neurotrophic factor (BDNF) expression.
  • Mitochondrial function: Attenuating reactive oxygen species generation [4] [5] [6].

Notably, Glycogen Synthase Kinase-3β inhibitors exhibit disease-modifying potential in Alzheimer’s and Parkinson’s models by targeting upstream drivers (e.g., Aβ production) and downstream effectors (e.g., neuroinflammation) simultaneously, offering advantages over single-pathway approaches [6] [10].

Table 4: Therapeutic Rationale for Glycogen Synthase Kinase-3β Inhibition in Major Disorders

Disorder CategoryTherapeutic GoalMechanistic BasisSupporting Evidence
OncologicalChemosensitization↓ NF-κB/XIAP → ↑ ApoptosisSynergy with doxorubicin in sarcomas [7]
Suppression of oncogenic transcription↓ β-catenin degradation → ↑ Tumor suppressor activityKRas-driven pancreatic cancer [3]
NeurologicalReduction of protein aggregation↓ Tau phosphorylation → ↓ Neurofibrillary tanglesAlzheimer’s models [4] [8]
Attenuation of neuroinflammation↓ NLRP3 inflammasome → ↓ IL-1βParkinson’s models [5]

Historical Development of Glycogen Synthase Kinase-3β Inhibitors in Pharmacological Research

The evolution of Glycogen Synthase Kinase-3β inhibitors spans four generations, driven by increasing specificity and mechanistic sophistication:

  • First-Generation: CationsLithium, discovered in 1996, indirectly inhibits Glycogen Synthase Kinase-3β by promoting Serine⁹ phosphorylation and displacing magnesium ions in the active site. Though non-specific, its efficacy in bipolar disorder validated Glycogen Synthase Kinase-3β as a therapeutic target [6] [8].

  • Second-Generation: ATP-Competitive InhibitorsSynthetic small molecules like SB-216763 and AR-A014418 bind the ATP pocket, offering improved potency. These inhibitors demonstrated proof-of-concept in neurodegeneration models but faced limitations due to off-target effects on CDKs and other kinases [6] [8]. Clinical candidates like AZD1080 and LY2090314 advanced to trials but were discontinued due to toxicity concerns [6].

  • Third-Generation: Non-ATP-Competitive AgentsTo enhance selectivity, allosteric (e.g., tideglusib) and substrate-competitive inhibitors (e.g., L803-mts) were developed. Tideglusib, an irreversible inhibitor, showed safety in Alzheimer’s trials but lacked efficacy in phase II, potentially due to poor brain penetrance [6].

  • Fourth-Generation: Isoform-Selective and Multitarget InhibitorsRecent efforts focus on isoform-specific agents exploiting structural differences in the hinge region (e.g., BRD0705 for Glycogen Synthase Kinase-3α, BRD3731 for Glycogen Synthase Kinase-3β). Additionally, hybrid inhibitors targeting Glycogen Synthase Kinase-3β alongside co-pathologies (e.g., BACE1 for Alzheimer’s) have emerged to enhance therapeutic breadth [6] [10].

Table 5: Historical Milestones in Glycogen Synthase Kinase-3β Inhibitor Development

EraRepresentative InhibitorsMechanism of ActionClinical/Preclinical Outcomes
1990s–2000sLithiumIndirect (Mg²⁺ competition)Validated target in bipolar disorder
SB-216763ATP-competitiveProof-of-concept in neurodegeneration
2010sTideglusibAllosteric, irreversibleSafe but ineffective in Alzheimer’s
LY2090314ATP-competitiveDiscontinued due to toxicity
2020sBRD3731Isoform-selective (Glycogen Synthase Kinase-3β)Preclinical optimization
9-ING-41ATP-competitivePhase II trials in sarcomas/cancers

The trajectory of inhibitor development highlights a shift from broad-spectrum agents to contextually optimized molecules, emphasizing isoform selectivity, brain penetrance, and combinatorial efficacy [6] [7].

Properties

Product Name

GSK-3beta inhibitor 3

IUPAC Name

2-(4-fluorophenyl)-5-prop-2-enoyl-2,3-dihydro-1,5-benzothiazepin-4-one

Molecular Formula

C18H14FNO2S

Molecular Weight

327.4 g/mol

InChI

InChI=1S/C18H14FNO2S/c1-2-17(21)20-14-5-3-4-6-15(14)23-16(11-18(20)22)12-7-9-13(19)10-8-12/h2-10,16H,1,11H2

InChI Key

DJUQPBPAHPCBBX-UHFFFAOYSA-N

SMILES

C=CC(=O)N1C(=O)CC(SC2=CC=CC=C21)C3=CC=C(C=C3)F

Canonical SMILES

C=CC(=O)N1C(=O)CC(SC2=CC=CC=C21)C3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.